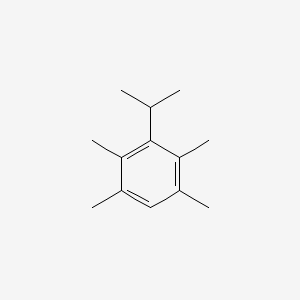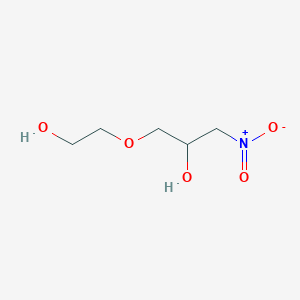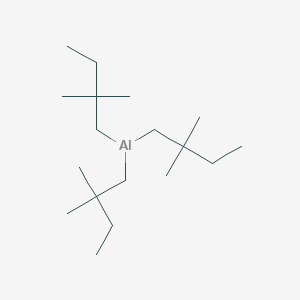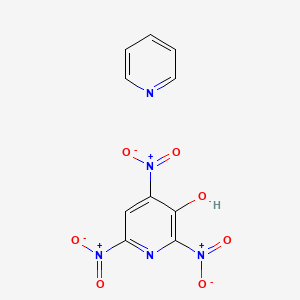
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a cyclopropyl group at the 2-position, a methoxy group at the 5-position, and a methyl ester functional group at the 3-position of the indole ring
Méthodes De Préparation
The synthesis of 1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This reaction yields the desired indole derivative with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to cell signaling and receptor interactions due to its structural similarity to natural indole derivatives like tryptophan and serotonin.
Medicine: Research into its potential therapeutic effects includes investigations into its anticancer, antiviral, and anti-inflammatory properties.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, influencing cell signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxylic acid, 2-cyclopropyl-5-methoxy-, methyl ester can be compared to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
191846-36-3 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
methyl 2-cyclopropyl-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-9-5-6-11-10(7-9)12(14(16)18-2)13(15-11)8-3-4-8/h5-8,15H,3-4H2,1-2H3 |
Clé InChI |
LRBLKKHBVWUOKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2C(=O)OC)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


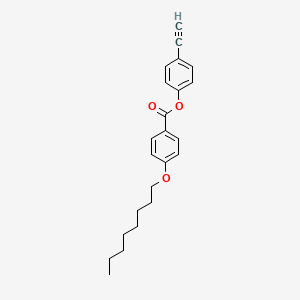
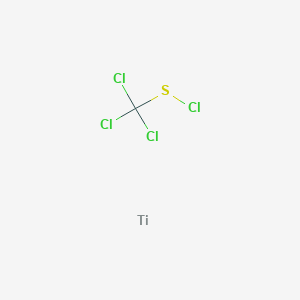

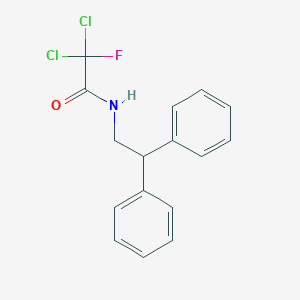
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
phosphane](/img/structure/B12559053.png)

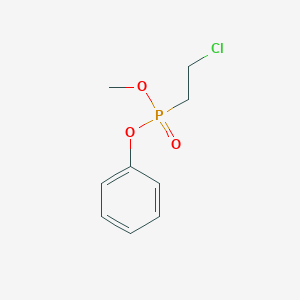
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)
